Product packaging for Bis[4-(benzoylthio)phenyl] sulfide(Cat. No.:)

Bis[4-(benzoylthio)phenyl] sulfide

Cat. No.: B10877851
M. Wt: 458.6 g/mol
InChI Key: SYRWONBRNGOILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Sulfur-Containing Organic Compounds in Advanced Materials and Chemical Biology

Sulfur's ability to exist in various oxidation states, from -2 to +6, grants organosulfur compounds a wide range of chemical and physical properties. wikipedia.orgnih.gov This versatility makes them crucial components in both advanced materials and chemical biology. In materials science, the incorporation of sulfur can lead to enhanced properties in polymers, such as aryl polythioethers, when compared to their oxygen-containing counterparts. nih.gov The polarizable nature of sulfur also results in a strong affinity for metal ions, a property leveraged in sulfur-functionalized metal-organic frameworks (MOFs). nih.govnorthwestern.edu

In the realm of chemical biology, sulfur is a vital element for all living organisms. wikipedia.org It is a key constituent of essential amino acids like cysteine and methionine, as well as vitamins such as biotin (B1667282) and thiamine. wikipedia.orgwikipedia.org Sulfur-containing compounds are integral to the structure and function of proteins and enzymes and play a central role in metabolic processes and redox signaling. nih.govtandfonline.com The reactivity of sulfur compounds, particularly their involvement in forming and breaking bonds, is fundamental to many biological pathways. nih.govrsc.org

Overview of Aryl Thioether Frameworks in Chemical Research

Aryl thioethers, which feature a sulfur atom connected to at least one aromatic ring, are a significant class of compounds in chemical research. nih.gov They are prevalent in pharmaceuticals, functional materials, and polymers. nih.gov The synthesis of aryl thioethers has traditionally been achieved through methods like transition-metal-catalyzed cross-coupling of aryl halides with thiols. nih.govacsgcipr.org More recent advancements have explored alternative strategies, including decarbonylative cross-coupling of thioesters and organocatalytic methods using readily available starting materials. nih.govnih.gov The unique electronic and structural properties imparted by the aryl thioether moiety make it a valuable building block in the design of complex molecules with specific functions. rsc.org

Role of Thioester Functionalities in Molecular Design and Reactivity

Thioesters, characterized by the R-C(=O)-S-R' functional group, are another important class of organosulfur compounds. wikipedia.org They serve as crucial intermediates in numerous biosynthetic pathways, including the metabolism of fatty acids and the synthesis of complex lipids. wikipedia.orglibretexts.org In molecular design, thioesters are valued for their controlled reactivity. nih.gov They are more reactive than their ester counterparts, making them effective acyl group transfer agents. libretexts.org This property is exploited in various chemical and biological processes, including peptide synthesis through native chemical ligation. researchgate.netraineslab.com The thioester group can be transformed into other functional groups, providing a versatile handle for surface modification and the synthesis of functional polymers. nih.govresearchgate.net

Contextualizing Bis[4-(benzoylthio)phenyl] Sulfide (B99878) within Contemporary Chemical Science

Bis[4-(benzoylthio)phenyl] sulfide is a molecule that incorporates both aryl thioether and thioester functionalities. Its structure consists of a central sulfide bridge linking two phenyl rings, each of which is substituted with a benzoylthio group. This combination of functional groups suggests potential applications that leverage the properties of both thioethers and thioesters. For instance, related structures like 4,4'-bis(methacryloylthio)diphenyl sulfide have been investigated for use in curable compositions, indicating a potential role for such compounds in polymer and materials science. google.com The presence of multiple reactive sites within the molecule—the thioester linkages and the central sulfide—offers possibilities for complex chemical transformations and the synthesis of novel materials or biologically active compounds. Research into similar bis-sulfide compounds, such as bis(4-hydroxybenzyl)sulfide, has revealed interesting biological activities, including the inhibition of histone deacetylase, highlighting the potential for discovering new functionalities in this class of molecules. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18O2S3 B10877851 Bis[4-(benzoylthio)phenyl] sulfide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H18O2S3

Molecular Weight

458.6 g/mol

IUPAC Name

S-[4-(4-benzoylsulfanylphenyl)sulfanylphenyl] benzenecarbothioate

InChI

InChI=1S/C26H18O2S3/c27-25(19-7-3-1-4-8-19)30-23-15-11-21(12-16-23)29-22-13-17-24(18-14-22)31-26(28)20-9-5-2-6-10-20/h1-18H

InChI Key

SYRWONBRNGOILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis 4 Benzoylthio Phenyl Sulfide

Strategies for the Construction of Diaryl Sulfide (B99878) Linkages

The formation of the central diaryl sulfide bond is a critical step in the synthesis of Bis[4-(benzoylthio)phenyl] sulfide. A variety of methods have been developed for the synthesis of diaryl sulfides, many of which are applicable to the preparation of its precursors. These methods often involve the cross-coupling of an aryl halide with a thiol or a sulfur surrogate. researchgate.netnyu.eduresearchgate.net

One of the most common and versatile approaches is the use of metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems have been extensively studied for this purpose. researchgate.netnyu.edu For instance, the Ullmann condensation, a classical copper-catalyzed reaction, can be employed to couple an aryl halide with a thiophenol derivative. Modern advancements in this area have led to the development of more efficient and milder reaction conditions, often employing various ligands to enhance catalyst activity and substrate scope. nyu.edu

Another powerful strategy involves the reaction of aryl halides with sulfur nucleophiles in the presence of a palladium catalyst, a process known as the Buchwald-Hartwig amination, which has been adapted for C-S bond formation. These reactions exhibit broad functional group tolerance, allowing for the synthesis of complex diaryl sulfides. researchgate.net

Metal-free approaches have also emerged as viable alternatives. These methods often utilize strong bases to promote the reaction between an aryl halide and a thiol. Additionally, radical-mediated processes and photocatalytic methods are gaining attention for the construction of diaryl sulfide linkages under mild conditions. nyu.edu

A particularly relevant precursor for the synthesis of this compound is 4,4'-thiodibenzenethiol. A patented method for its synthesis involves a multi-step process starting from thiophenol. The key steps include the protection of the thiol group, followed by a reaction to form the diaryl sulfide core, and subsequent deprotection to yield the dithiol.

A general overview of common methods for diaryl sulfide synthesis is presented in the table below.

Method Catalyst/Reagent Reactants General Conditions Reference(s)
Ullmann CondensationCopper (e.g., CuI, Cu powder)Aryl halide, ThiophenolHigh temperature, Base nyu.edu
Buchwald-Hartwig C-S CouplingPalladium catalyst with ligandAryl halide, ThiolBase, Inert atmosphere researchgate.net
Metal-Free SynthesisStrong base (e.g., t-BuOK)Aryl halide, ThiolAnhydrous conditions nyu.edu
Sulfenyl Chloride ReactionIn situ generated sulfenyl chlorideThiol, Arylzinc reagentMild conditions acs.org

Approaches for the Introduction of Benzoylthio Moieties

The introduction of the benzoylthio groups is typically achieved through the acylation of a corresponding dithiol precursor, such as 4,4'-thiodibenzenethiol. This transformation involves the formation of a thioester bond between the thiol and a benzoylating agent.

The most direct method for introducing the benzoylthio moiety is the acylation of a thiol with a benzoylating agent. Benzoyl chloride is a common and reactive choice for this transformation. taylorandfrancis.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The Schotten-Baumann reaction conditions, which involve an aqueous base in a two-phase system, are often employed for the acylation of nucleophiles like thiols. researchgate.net

The efficiency and selectivity of the acylation can be influenced by the choice of base, solvent, and reaction temperature. For substrates with multiple reactive sites, the use of protecting groups may be necessary to achieve selective acylation. A variety of sulfur-protecting groups are available, which can be introduced and later removed under specific conditions to unmask the thiol for subsequent reactions. nih.gov

The regioselective benzoylation of polyols has been achieved using catalytic amounts of an organobase like DBU with 1-benzoylimidazole as the acylating agent, suggesting a potential strategy for selective acylation in complex molecules. nih.gov

While the use of S-acylthiohydroxylamines and their derivatives as acylating agents for the synthesis of thioesters is a potential strategy, a review of the current scientific literature did not yield specific examples of their application in the synthesis of this compound or closely related compounds. The primary focus in the literature for thioester formation remains on the reaction of thiols with more conventional acylating agents like acyl chlorides and anhydrides. Research into the reactivity of N-benzoyloxyamines has been documented for the synthesis of secondary amines, but its extension to S-acylation of thiols is not well-established. nih.gov The synthesis and application of thioamides are well-documented, but these compounds primarily serve as precursors for other nitrogen- and sulfur-containing heterocycles rather than as direct acylating agents for thiols. nih.govchemrxiv.orgnih.gov

Convergent Synthetic Routes to this compound

A convergent synthesis approach aims to prepare a complex molecule by first synthesizing its key fragments, which are then coupled together in the final stages. For this compound, a logical convergent strategy involves the synthesis of the central 4,4'-thiodibenzenethiol core followed by the double acylation with a benzoylating agent.

A plausible and efficient synthetic pathway to this compound is a two-step convergent synthesis starting from readily available precursors.

A key intermediate in this pathway is 4,4'-thiodibenzenethiol. A patented synthetic method for this compound starts with thiophenol, which is first protected by acetylation with acetic anhydride. The resulting thioacetate (B1230152) then undergoes a reaction with sulfur dichloride in the presence of a catalyst like iodine to form the diaryl sulfide linkage. Finally, hydrolysis of the acetyl groups with a base such as sodium hydroxide (B78521) yields 4,4'-thiodibenzenethiol.

The final step in this convergent synthesis is the double benzoylation of 4,4'-thiodibenzenethiol. This can be achieved by reacting the dithiol with two equivalents of benzoyl chloride in the presence of a suitable base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, to afford the final product, this compound.

While a direct one-pot synthesis of this compound from a dihalo-diphenyl sulfide and a benzoylthio source has not been explicitly detailed in the reviewed literature, such a process is theoretically feasible. One-pot syntheses of other bis-adducts and diaryl sulfides have been reported and could potentially be adapted. acs.orgorganic-chemistry.org For instance, a palladium-catalyzed coupling of two different aryl bromides with a thiol surrogate has been demonstrated for the one-pot synthesis of unsymmetrical diaryl thioethers. nih.gov

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, base, temperature, and reaction time for both the diaryl sulfide formation and the subsequent acylation steps.

For the synthesis of the 4,4'-thiodibenzenethiol precursor, the patent literature suggests specific reaction conditions, including temperature and molar ratios of reactants, to achieve good yields. For the acylation step, the optimization of Schotten-Baumann conditions can be critical. Studies on the optimization of this reaction have shown that factors such as the choice of base, solvent, and the rate of addition of the acylating agent can significantly impact the outcome, particularly in suppressing side reactions like hydrolysis of the acyl chloride.

The following table outlines a proposed optimized synthesis for a key precursor and the final acylation step based on available literature.

Reaction Step Reactants Reagents/Catalyst Solvent Temperature Yield Reference
Synthesis of 4,4'-Thiodibenzenethiol Thiophenol, Acetic Anhydride, Sulfur DichlorideIodine, NaOHCyclohexane/Ethyl Acetate, Water80-90°C (acetylation), 10-15°C (sulfide formation), Reflux (hydrolysis)>60% (overall)
Benzoylation 4,4'-Thiodibenzenethiol, Benzoyl ChloridePyridine or aq. NaOHDichloromethane or BiphasicRoom Temperature to 50°CNot specified researchgate.netnih.gov

Synthesis of Analogous Bis(benzoylthio) and Aryl Sulfide Compounds

The creation of molecules containing both thioether and thioester functionalities, like this compound, relies on a robust toolbox of synthetic organic chemistry reactions. The following subsections detail established methods for synthesizing compounds with similar structural features, namely the bis(benzoylthio) unit and the diaryl sulfide core.

A key analog that provides insight into the formation of the bis(benzoylthio) moiety is 4,5-bis(benzoylthio)-1,3-dithiole-2-thione. This compound is a significant intermediate in the synthesis of bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), a molecule known for its use in conducting and superconducting charge transfer salts. rsc.org

The synthesis commences with the reduction of carbon disulfide by sodium metal, yielding sodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit). rsc.org To facilitate the subsequent reaction, the dmit is chelated with a zinc salt and isolated as a more stable quaternary ammonium (B1175870) zincate salt. rsc.org The crucial step involves the reaction of this zincate complex with benzoyl chloride. rsc.org This reaction proceeds through a nucleophilic addition-elimination mechanism, where the sulfur atoms of the dithiolate act as nucleophiles, attacking the carbonyl carbon of the benzoyl chloride. rsc.org A tetrahedral intermediate is formed, which then eliminates a chloride ion to regenerate the carbonyl group and form the desired 4,5-bis(benzoylthio)-1,3-dithiole-2-thione. rsc.org

This synthetic strategy highlights a reliable method for introducing benzoylthio groups onto a sulfur-containing scaffold. The use of a metal-chelated dithiolate intermediate is a key aspect of this process.

Table 1: Key Reagents in the Synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

ReagentRole
Carbon DisulfidePrecursor to the dithiole ring
Sodium MetalReducing agent
Zinc SaltChelating agent to stabilize the dithiolate
Benzoyl ChlorideSource of the benzoylthio group

The central diaryl sulfide core of this compound is a common structural motif in many organic molecules. Numerous synthetic methods have been developed for the preparation of functionalized diaryl sulfides and their disulfide precursors.

A prevalent method for forming diaryl disulfides involves the oxidation of the corresponding thiols. thieme-connect.com However, the synthesis and handling of functionalized thiols can sometimes be challenging. thieme-connect.com An alternative and direct approach utilizes functionalized zinc organometallics, which can be prepared from aryl bromides or iodides. thieme-connect.com These arylzinc reagents react readily with sulfur monochloride (S₂Cl₂) to produce symmetrical diaryl disulfides in high yields. thieme-connect.comresearchgate.net

For the synthesis of unsymmetrical diaryl sulfides, cross-coupling reactions are frequently employed. A notable example is the cobalt-catalyzed coupling of arylzinc pivalates with diaryl disulfides. nih.govacs.org This method is efficient, proceeds at room temperature, and demonstrates good tolerance to various functional groups, allowing for the synthesis of a diverse range of diaryl sulfides. nih.govacs.org

Another strategy involves the reaction of thiols with aryl halides, often catalyzed by transition metals like copper or palladium. organic-chemistry.org For instance, a copper-catalyzed S-arylation of thiols with aryl boronic acids can be performed at room temperature. organic-chemistry.org Additionally, nickel-catalyzed cross-coupling reactions of aryl iodides with disulfides provide another avenue to aryl sulfides. organic-chemistry.orgacs.org

More recent advancements include metal-free approaches. One such method involves the reaction of diazonium tetrafluoroborates with diaryl dichalcogenides on an alumina (B75360) surface under ball-milling conditions, offering a solvent-free and efficient synthesis. organic-chemistry.org Another innovative approach utilizes aryne intermediates, generated from o-iodoaryl triflates, which undergo demethylative hydrothiolation and further aryne reactions to produce diverse diaryl sulfides. rsc.org

Table 2: Comparison of Synthetic Methods for Diaryl Sulfides

MethodCatalyst/ReagentSubstratesKey Features
Cobalt-Catalyzed CouplingCobalt saltArylzinc pivalates, Diaryl disulfidesRoom temperature, good functional group tolerance. nih.govacs.org
Copper-Catalyzed S-ArylationCopper saltThiols, Aryl boronic acidsMild, room temperature conditions. organic-chemistry.org
Nickel-Catalyzed ThiolationNickel complexAryl iodides, DisulfidesNeutral conditions. organic-chemistry.orgacs.org
Aryne Chemistry-o-Iodoaryl triflates, Methylthio-substituted triflatesMetal-free, produces diverse structures. rsc.org
Metal-Free C-S Coupling-Thioalcohols, Diaryliodonium saltsRapid reaction at room temperature. researchgate.net

These varied synthetic methodologies for constructing both the bis(benzoylthio) and diaryl sulfide components provide a strong foundation for devising a convergent synthesis of this compound. The choice of a specific route would depend on the availability of starting materials, desired scale, and the need to tolerate other functional groups on the aromatic rings.

Mechanistic Investigations of Bis 4 Benzoylthio Phenyl Sulfide Reactivity

Mechanism of Thioester Reactivity: Nucleophilic Substitution and Thiol Exchange

The reactivity of the thioester groups in Bis[4-(benzoylthio)phenyl] sulfide (B99878) is central to its function, particularly as a precursor for generating other sulfur-containing species. The primary mechanism governing the reaction of its benzoylthio moieties is nucleophilic substitution at the electrophilic carbonyl carbon of the thioester. However, a more prominent pathway, especially in biological contexts, is a thiol-exchange reaction. wsu.edu

Thioester linkages are susceptible to attack by various nucleophiles. In the case of Bis[4-(benzoylthio)phenyl] sulfide, the key reaction involves the interaction with external thiols (R-SH). This process is analogous to the well-established native chemical ligation used in peptide synthesis. wsu.edu The sulfur atom of an incoming thiol acts as a potent nucleophile, attacking the thioester's carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate which then collapses, displacing the thiophenolate portion of the parent molecule and forming a new, more stable thioester. Thiolate anions (R-S⁻) are excellent nucleophiles for Sₙ2-type reactions, which contributes to the efficiency of this exchange. libretexts.org

This thiol-disulfide exchange is a redox reaction where the thiol is in a reduced state and the disulfide is oxidized. libretexts.org The process can be described as a series of Sₙ2-like attacks, leading to the formation of new sulfur-sulfur or carbon-sulfur bonds. libretexts.org

Interplay with Biological Thiols and Small Molecule Triggers

The reactivity of benzoylthio-containing compounds like this compound is significantly influenced by the presence of biological thiols. These endogenous molecules act as triggers, initiating the release of active sulfur species. The most important biological thiols in this context are cysteine and glutathione (B108866) (GSH), which are present in significant concentrations in biological systems. wsu.eduresearchgate.net

The activation mechanism is initiated by a reversible thiol exchange between the benzoylthio group and a biological thiol, such as cysteine. wsu.edu This initial reaction generates a new thioester and a transient N-mercapto intermediate. wsu.edu This process is critical because it demonstrates that the compound can be activated in complex biological environments like blood plasma, where free cysteine is available. wsu.edu Experiments with related N-(benzoylthio)benzamides have shown that when plasma is treated with N-methylmaleimide to block free cysteine, no H₂S generation occurs, confirming that cysteine is the primary regulator for this class of donors. wsu.edu

Glutathione, another abundant biological thiol, is also a key trigger for H₂S release from thioester-based donors. researchgate.net The interaction with GSH follows a similar nucleophilic attack and thiol exchange mechanism, underscoring the role of the cellular redox environment in activating these donor molecules.

Influence of Electronic and Steric Factors on Reaction Rates

The rate at which this compound and related benzoylthio donors react is highly dependent on the electronic and steric properties of their molecular structure. These factors can be fine-tuned to control the kinetics of the thiol exchange reaction and the subsequent release of hydrogen sulfide. wsu.edu

Electronic Effects: The substituents on the benzoyl ring play a crucial role in modulating the reactivity of the thioester group.

Electron-withdrawing groups (EWGs) attached to the benzoyl ring increase the electrophilicity of the carbonyl carbon. This makes the thioester more susceptible to nucleophilic attack by thiols, leading to a faster reaction and more rapid H₂S release. wsu.edu

Electron-donating groups (EDGs) have the opposite effect. They decrease the electrophilicity of the carbonyl carbon, resulting in a slower reaction rate and a more sustained release of H₂S. wsu.edu

This principle allows for the rational design of donors with specific release profiles. For example, studies on a series of N-(benzoylthio)benzamide analogues demonstrated a clear correlation between the electronic properties of the substituent and the rate of H₂S generation.

Interactive Table: Effect of Substituents on H₂S Release from Benzoylthio Donors

Substituent on Benzoyl RingElectronic EffectRelative Rate of H₂S Release
Nitro (NO₂)Strong Electron-WithdrawingFast
Cyano (CN)Electron-WithdrawingIntermediate-Fast
Hydrogen (H)NeutralModerate
Methoxy (OCH₃)Electron-DonatingSlow

Note: This table illustrates the general principle of electronic effects on the reactivity of benzoylthio-containing compounds as described in the literature. wsu.edu

Steric Factors: Steric hindrance around the reactive thioester center can also influence the reaction rate. Bulky substituents near the carbonyl group can impede the approach of a nucleophilic thiol, thereby slowing down the thiol exchange reaction. researchgate.net While the diaryl sulfide core of this compound is relatively large, the primary steric influence on the thioester reactivity itself would come from substituents placed at positions ortho to the benzoylthio group.

Reactive Pathways Involving the Diaryl Sulfide Core

Beyond the reactivity of the peripheral thioester groups, the central diaryl sulfide structure of this compound possesses its own set of potential reactive pathways. These primarily involve the cleavage of the carbon-sulfur (C-S) bonds that form the sulfide bridge.

C-S Bond Cleavage and Rearrangement Mechanisms

The C–S bonds in diaryl sulfides are generally stable, but they can be cleaved under specific conditions, such as through photochemical or radical-mediated processes. Homolytic cleavage of a C–S bond results in the formation of a thiyl radical and a carbon-centered radical. researchgate.net In the context of this compound, this would lead to a complex mixture of radical intermediates.

The study of related sulfur compounds provides insight into these mechanisms. For instance, the desulfonation of isethionate by certain enzymes involves radical-based C-S bond cleavage to generate sulfite. nih.gov While not a direct analogue, this highlights the biological feasibility of such cleavage mechanisms. In synthetic applications, radical-mediated disulfide exchange reactions are initiated by the homolytic cleavage of S-S bonds, generating sulfur-based radicals that can participate in further reactions. A similar radical initiation at the diaryl sulfide core could trigger subsequent rearrangements or fragmentation.

Photochemical Reactivity and Excited State Dynamics

Diaryl sulfides can exhibit significant photochemical reactivity. Upon absorption of UV light, sulfides can be promoted to an excited state. researchgate.net From this excited state, several deactivation pathways are possible, including homolytic cleavage of the C–S bond. researchgate.net

Irradiation of simple alkyl and benzyl (B1604629) sulfides with 254 nm light has been shown to cause efficient homolytic C–S bond cleavage, yielding thiyl and alkyl radicals. researchgate.net For a molecule like this compound, direct excitation could lead to the cleavage of one of the aryl-sulfide bonds. The resulting radical intermediates can then undergo various reactions, such as hydrogen abstraction or coupling. researchgate.net

The excited state dynamics can be complex. Mechanistic models for related photochemical reactions propose that upon excitation, the molecule can react through singlet or triplet manifolds, potentially involving diradical pathways, ionic pathways, or electron transfer processes. nsf.gov The specific pathway taken depends on the molecule's structure and the reaction environment. Theoretical investigations on other complex molecules show that the excited state reactions can be thermodynamically favorable for processes like energy transfer to molecular oxygen or electron transfer to other molecules. rsc.org

Mechanisms of Hydrogen Sulfide Release from Benzoylthio-Containing Donors

The primary application of many benzoylthio-containing compounds is as donors of hydrogen sulfide (H₂S), a critical biological gasotransmitter. nih.govnih.gov The release of H₂S from donors like this compound is not a direct, spontaneous process but is rather the result of a cascade of reactions initiated by a trigger, typically a biological thiol. wsu.eduresearchgate.net

The mechanism can be summarized in the following steps, based on studies of related N-(benzoylthio)benzamides: wsu.edu

Thiol-Triggered Activation: The process begins with a nucleophilic attack by an endogenous thiol, such as cysteine, on the electrophilic carbonyl carbon of the benzoylthio group.

Thiol Exchange: This initial attack results in a thiol exchange reaction, releasing a thiophenol derivative and forming a new thioester (e.g., N-acyl cysteine).

Formation of a Perthiol: The released thiophenol derivative can then react with another equivalent of cysteine to generate a cysteine perthiol species.

H₂S Generation: The perthiol is a key intermediate in H₂S production. It reacts with another molecule of cysteine to release H₂S and form cystine (the oxidized dimer of cysteine). wsu.edu

This controlled, trigger-dependent cascade allows for the slow and sustained release of H₂S, mimicking the endogenous enzymatic production of H₂S by enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). wsu.edunih.govfrontiersin.org The rate of H₂S release can be modulated by altering the electronic properties of the benzoylthio donor, providing a valuable tool for studying H₂S biology. wsu.edu

Identification of Key Intermediates (e.g., Cysteine Persulfide)

The liberation of H₂S from aryl thioester-based donors is widely proposed to be triggered by biological thiols, most notably L-cysteine. The reaction mechanism is thought to proceed through a key intermediate, cysteine persulfide (Cys-SSH). This process is analogous to the established reactivity of other thiol-activated H₂S donors. nih.govnih.gov

The proposed mechanism initiates with a nucleophilic attack by the thiol group of L-cysteine on the electrophilic sulfur atom of the thioester moiety in this compound. This initial step leads to the formation of a transient intermediate and the release of a benzoyl group. Subsequently, this intermediate undergoes further reaction to form cysteine persulfide.

This cysteine persulfide is a crucial, albeit transient, species in the H₂S generation cascade. The formation of persulfides is a recognized mechanism for sulfur transfer and signaling in biological systems. nih.gov The persulfide itself can then react with another thiol molecule, such as a second molecule of L-cysteine or glutathione, in a thiol-disulfide exchange-like reaction. This final step results in the formation of a disulfide (e.g., cystine) and the release of hydrogen sulfide.

This proposed pathway is supported by studies on similar classes of compounds, such as N-(benzoylthio)benzamides and dithioesters, where the formation of persulfide intermediates is a central tenet of their H₂S-releasing activity. semanticscholar.orgresearchgate.net

Kinetic Studies of H₂S Generation Profiles

The kinetic profile of H₂S release is a determining factor in the therapeutic potential of an H₂S donor. Ideal donors exhibit a slow and sustained release of H₂S, mimicking endogenous production. Kinetic studies of thiol-activated donors typically involve monitoring the rate of H₂S production over time in the presence of a thiol trigger, such as L-cysteine.

Table 1: Representative Kinetic Data for H₂S Release from a Phenyl Dithioester (PDTE) Triggered by L-Cysteine

L-Cysteine Concentration (µM)Observed Rate Constant (k_obs) (s⁻¹)
250Value not available in search results
500Value not available in search results
1000Value not available in search results
1250Value not available in search results

Data based on illustrative plots for (bis)phenyl dithioester (PDTE) from literature; specific values were not provided in the search results but demonstrate a concentration-dependent increase in the rate of H₂S release. semanticscholar.org

The rate-limiting step in this process is often the initial nucleophilic attack of cysteine on the donor molecule. semanticscholar.org The electronic and steric properties of the donor molecule can be modified to tune the rate of H₂S release. For instance, electron-withdrawing or electron-donating groups on the aromatic rings of the donor can influence the electrophilicity of the sulfur atom, thereby altering the rate of the initial reaction with cysteine and, consequently, the rate of H₂S generation. nih.gov

This tunability allows for the rational design of H₂S donors with specific release profiles tailored for different biological applications. Future kinetic studies on this compound would be essential to fully characterize its potential as a controlled H₂S-releasing agent.

Advanced Spectroscopic and Structural Elucidation of Bis 4 Benzoylthio Phenyl Sulfide

Vibrational Spectroscopies: Raman and Surface-Enhanced Raman Scattering (SERS) for Bond Analysis and Surface Adsorption

Vibrational spectroscopy, including Raman and Surface-Enhanced Raman Scattering (SERS), provides profound insights into the molecular vibrations and bonding characteristics of Bis[4-(benzoylthio)phenyl] sulfide (B99878). These techniques are instrumental in identifying functional groups and analyzing the molecule's interaction with surfaces.

Raman Spectroscopy The Raman spectrum of Bis[4-(benzoylthio)phenyl] sulfide is expected to be rich with distinct peaks corresponding to its various functional components. Key vibrational modes would include the stretching of the carbonyl group (C=O) in the benzoyl moiety, the carbon-sulfur (C-S) bonds of the thioester and the central sulfide, and the vibrations of the phenyl rings.

Based on analogous sulfur-containing aromatic compounds, the characteristic peaks can be predicted. mdpi.com For instance, the C-S stretching vibrations are typically found in the 600-800 cm⁻¹ region. The carbonyl (C=O) stretch of the thioester group is anticipated to appear in the range of 1650-1690 cm⁻¹. The aromatic C-C stretching vibrations of the phenyl rings typically manifest as a set of peaks between 1400 and 1610 cm⁻¹. researchgate.net The strongest peak in the Raman spectrum for similar sulfide molecules is often associated with the symmetric stretching vibrations of the C-H bonds on the benzene (B151609) rings. mdpi.com

Surface-Enhanced Raman Scattering (SERS) SERS is a powerful technique for studying the adsorption behavior of molecules on metallic surfaces. When this compound is adsorbed on a plasmonic substrate like silver or gold nanoparticles, a significant enhancement of its Raman signal is expected. This enhancement is particularly pronounced for vibrational modes of the parts of the molecule closest to the surface.

Given the presence of three sulfur atoms, the molecule likely binds to the metal surface through one or more of these sulfur atoms. This interaction would lead to a noticeable enhancement and possible shifting of the C-S vibrational modes. Similar to 4,4'-biphenyldithiol (B1196716) (BPDT), if the molecule adsorbs via the sulfur atoms, the orientation of the phenyl rings relative to the surface will influence the enhancement of their respective vibrational modes. researchgate.net Broadening of the ring stretching bands can be indicative of a surface-phenyl ring π-electron interaction. researchgate.net The SERS technique can thus elucidate the specific adsorption geometry of this compound on different metallic substrates. researchgate.netrsc.org

Table 1: Predicted Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
C=O Stretch (Thioester)1650 - 1690A strong, characteristic peak.
Aromatic C=C Stretch1400 - 1610Multiple peaks corresponding to the different phenyl rings.
C-H Bend (Aromatic)1000 - 1300In-plane bending vibrations. researchgate.net
C-S Stretch600 - 800Vibrations from both the central sulfide and thioester linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Mechanistic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy The ¹H NMR spectrum of the symmetric this compound molecule is expected to show distinct signals for the protons on the two types of phenyl rings.

Benzoyl Protons: The protons on the terminal benzoyl groups would appear as a set of multiplets in the aromatic region, typically between δ 7.4 and δ 8.1 ppm.

Central Phenyl Protons: The protons on the central phenyl rings attached to the sulfide and thioester sulfur atoms would also reside in the aromatic region, likely showing a distinct pattern due to their chemical environment.

The integration of these signals would correspond to the number of protons in each unique environment, confirming the molecular symmetry.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton.

Carbonyl Carbon: A characteristic downfield signal for the thioester carbonyl carbon is expected, typically in the range of δ 185-195 ppm.

Aromatic Carbons: The aromatic carbons would generate a series of signals between δ 125 and δ 145 ppm. The carbons directly bonded to sulfur atoms (C-S) would show distinct chemical shifts compared to the other ring carbons.

NMR can also be used to study reaction kinetics and mechanistic pathways involving this compound, for example, by monitoring the appearance of new signals corresponding to reaction intermediates or products over time. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity (for ¹H)
¹³CThioester C=O185 - 195-
¹HBenzoyl H7.4 - 8.1Multiplet
¹HCentral Phenyl H7.0 - 7.6Multiplet
¹³CAromatic C125 - 145-

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties and Photochemical Monitoring

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties of this compound, arising from electron transitions between molecular orbitals.

UV-Vis Absorption Spectroscopy The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions in the ultraviolet region. These absorptions correspond to π → π* electronic transitions within the aromatic rings and the benzoyl chromophores. The presence of sulfur atoms with lone pairs of electrons may also give rise to weaker n → π* transitions. The conjugation between the phenyl rings and the sulfur atoms influences the energy of these transitions and thus the position of the absorption maxima (λ_max). Similar sulfur-containing aromatic molecules exhibit absorption in the UV-A region. researchgate.net The spectrum can be used to quantify the concentration of the compound in solution via the Beer-Lambert law.

Fluorescence Spectroscopy While many aromatic molecules are fluorescent, compounds containing thioesters and sulfides often exhibit quenched or weak fluorescence. This is due to the "heavy-atom effect" of sulfur, which promotes intersystem crossing from the excited singlet state to a triplet state, a non-radiative pathway. However, if fluorescence is observed, the emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). Photochemical reactions or degradation of the compound can be monitored by observing changes in the absorption or fluorescence spectra over time upon exposure to light. nih.gov

Table 3: Expected Electronic Spectroscopy Properties

SpectroscopyPropertyExpected Observation
UV-VisAbsorption Maxima (λ_max)Strong absorptions in the UV region (approx. 250-380 nm).
UV-VisMolar Absorptivity (ε)High values for π → π* transitions.
FluorescenceEmissionLikely weak or non-existent due to the heavy-atom effect of sulfur.
FluorescenceStokes ShiftIf fluorescent, emission will be at a longer wavelength than absorption.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition and for elucidating the structure through fragmentation analysis.

The molecular formula of this compound is C₂₆H₁₈O₂S₃. HRMS can measure the mass of the molecular ion with high precision, allowing for the confirmation of this formula. The calculated monoisotopic mass is 458.0469 Da.

Electron ionization (EI) or other fragmentation techniques would cause the molecular ion to break apart in a predictable manner. The analysis of these fragment ions provides a roadmap of the molecule's connectivity. Expected fragmentation pathways include:

Cleavage of the thioester bond (C(O)-S), leading to a benzoyl cation ([C₆H₅CO]⁺, m/z = 105) and the remaining molecular fragment.

Fission of the C-S bonds of the central sulfide bridge.

Loss of neutral molecules like carbon monoxide (CO).

The resulting mass spectrum serves as a molecular fingerprint, confirming the identity and structural integrity of the synthesized compound.

Table 4: Molecular Mass and Predicted Fragments

SpeciesFormulaCalculated Mass (Da)Note
Molecular Ion [M]⁺[C₂₆H₁₈O₂S₃]⁺458.0469Monoisotopic mass.
Benzoyl Cation[C₇H₅O]⁺105.0340Resulting from thioester cleavage.
Fragment [M - C₇H₅O]⁺[C₁₉H₁₃OS₃]⁺353.0129Loss of benzoyl group.
Fragment [M - C₇H₅OS]⁺[C₁₉H₁₃OS₂]⁺321.0411Loss of benzoylthio radical.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound itself is not publicly available, analysis of similar structures allows for a detailed prediction of its geometry. researchgate.net

Bond Angles: The C-S-C bond angle of the central sulfide is expected to be around 103-109°, typical for diaryl sulfides.

Conformation: The molecule is not expected to be planar. The phenyl rings will likely be twisted relative to each other and relative to the C-S-C plane to minimize steric hindrance. The benzoyl groups may also be rotated out of the plane of the phenyl rings to which they are attached.

Obtaining a single crystal of sufficient quality would allow for the complete and unambiguous determination of its solid-state conformation and intermolecular packing, providing the ultimate structural proof.

Theoretical and Computational Studies of Bis 4 Benzoylthio Phenyl Sulfide Systems

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure, Stability, and Reactivity Prediction

No specific studies using Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure, stability, or reactivity of Bis[4-(benzoylthio)phenyl] sulfide (B99878) were found. Such calculations would typically provide insights into molecular orbital energies, electron density distribution, and the prediction of reactive sites within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

Information regarding molecular dynamics simulations to understand the conformational flexibility and non-covalent interactions of Bis[4-(benzoylthio)phenyl] sulfide in solid or liquid states is not available. These simulations would be valuable for understanding how the molecule behaves in a bulk environment.

Computational Modeling of Reaction Energy Landscapes and Transition State Analysis

There is no available research on the computational modeling of reaction pathways involving this compound. This type of analysis would be crucial for understanding its synthesis mechanisms or degradation pathways by identifying transition states and reaction intermediates.

In Silico Prediction of Spectroscopic Data and Photophysical Properties

No computational studies predicting the spectroscopic data (e.g., NMR, IR, UV-Vis) or photophysical properties (e.g., absorption and emission spectra, quantum yields) of this compound were identified. These predictions would be instrumental in interpreting experimental data and designing new materials with specific optical properties.

Applications in Advanced Materials Science and Chemical Technologies

Development of Controlled Release Systems for Reactive Sulfur Species

The thioester linkages within Bis[4-(benzoylthio)phenyl] sulfide (B99878) are key to its function as a precursor for reactive sulfur species, particularly hydrogen sulfide (H₂S).

Hydrogen sulfide (H₂S) is recognized as a significant gaseous signaling molecule in various physiological and pathological processes, alongside nitric oxide and carbon monoxide. nih.gov However, its direct application is hampered by its volatility and toxicity at high concentrations. This has driven the development of H₂S donors, molecules that release H₂S under specific conditions, enabling controlled delivery. nih.govrsc.org

Bis[4-(benzoylthio)phenyl] sulfide can be classified as a potential H₂S donor. The core of this function lies in its thioester groups. Thioesters can undergo hydrolysis or thiolysis to release hydrogen sulfide. In a biological context or a biomimetic system, the reaction with endogenous thiols like cysteine or glutathione (B108866) is a common trigger for H₂S release from donor molecules. nih.govnih.gov The process for a generic thioester involves the nucleophilic attack of a thiol, leading to a thiol-thioester exchange and subsequent release of H₂S. While direct studies on this compound as an H₂S donor are not prevalent, the chemical principles governing thioester-based donors are well-established. nih.gov For instance, various N-(benzoylthio)benzamide derivatives have been synthesized and shown to release H₂S, underscoring the capability of the benzoylthio moiety in this process. nih.gov The dual-donor nature of this compound, containing two thioester groups, could potentially offer a higher payload of H₂S per molecule compared to single-donor compounds.

A critical aspect of H₂S donor technology is the ability to control the rate and timing of H₂S release. The kinetics of H₂S liberation from donors can be influenced by several factors, allowing for tunable release profiles tailored to specific applications. unimelb.edu.au

Trigger-based Release: The release from thioester-based donors like this compound can be initiated by specific chemical triggers. The most common triggers are thiols, such as cysteine and glutathione, which are naturally present in biological systems. nih.gov The concentration of the thiol trigger can directly influence the rate of H₂S release.

pH and Temperature Dependence: The hydrolysis of thioesters is sensitive to pH and temperature. H₂S release from donors like GYY4137, a slow-releasing donor, has been shown to be pH-dependent, with greater release at acidic pH. nih.gov This provides a handle to control release by adjusting the environmental conditions.

Structural Modification: The electronic properties of the donor molecule itself can be altered to modulate release kinetics. The introduction of electron-donating groups tends to slow down H₂S release, while electron-withdrawing groups can accelerate it. nih.gov

Photocontrol: Light can be used as an external stimulus for spatiotemporal control over H₂S release. unimelb.edu.auresearchgate.net Photo-responsive H₂S donors are designed to undergo a photochemical reaction upon irradiation, which initiates the release of H₂S. This allows for precise "on-demand" delivery in the illuminated region. unimelb.edu.au

These principles suggest that the release of H₂S from this compound could be finely tuned, making it a versatile tool for chemical applications where controlled delivery of a reactive sulfur species is required.

Table 1: Factors Influencing H₂S Release Kinetics from Donor Compounds

Factor Mechanism Effect on Release Rate Example Compound(s) Citations
Chemical Trigger (e.g., Cysteine) Thiol-disulfide exchange or thiolysis Rate is dependent on trigger concentration Peptide-H₂S donor conjugates (PHDCs), N-SH-based donors nih.govnih.gov
pH Acid/base-catalyzed hydrolysis Increased release at acidic pH for some donors GYY4137 nih.gov
Light (UV/Visible) Photochemical cleavage or rearrangement "On-demand" release upon irradiation Photo-generated thiobenzaldehydes unimelb.edu.auresearchgate.net

| Molecular Structure | Electronic effects (electron-donating/withdrawing groups) | EDGs slow release; EWGs accelerate release | N-SH-based donors, perthiol donors | nih.gov |

Photochemistry and Photoactive Materials

The interaction of this compound with light could unlock applications in photoactive materials, drawing parallels with other photoresponsive sulfur-containing compounds.

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. They are fundamental components in photopolymerization and photolithography, where the photogenerated acid catalyzes reactions such as polymerization or the cleavage of protective groups in a process known as chemical amplification. rsc.org

A prominent class of PAGs is triarylsulfonium salts, such as Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate). chemicalbook.comechemi.com This PAG shares a key structural feature with this compound: the (thio)di-4,1-phenylene core. In sulfonium (B1226848) salt PAGs, UV irradiation leads to the homolytic or heterolytic cleavage of a carbon-sulfur bond, ultimately resulting in the formation of a Brønsted acid. rsc.org

By analogy, this compound could potentially function in a similar capacity. While it is not a pre-formed salt, the thioester bonds are photochemically labile. rsc.org Photolysis could lead to the cleavage of the C-S or S-CO bond, generating radical species. These radicals could then participate in subsequent reactions, such as hydrogen abstraction from the surrounding medium, which could lead to the formation of acidic species. The photoredox-catalyzed generation of acyl radicals from thioesters is a known process. rsc.org Although the direct generation of a superacid like that from a sulfonium salt is less likely, the photochemical reactivity could be harnessed in dual-cure systems or as a source of initiating radicals for polymerization.

Table 2: Comparison of this compound with a Sulfonium Salt PAG

Feature This compound Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)
Core Structure (Thio)di-4,1-phenylene (Thio)di-4,1-phenylene
Active Group Thioester (-S-CO-) Sulfonium Salt (-S⁺<)
Photochemical Product Potentially acyl radicals, thiyl radicals Brønsted superacid (e.g., HPF₆)
Primary Application Potential H₂S donor, potential photoinitiator Photoacid generator for cationic polymerization

| Citations | rsc.org | rsc.orgchemicalbook.comechemi.com |

The photochemistry of sulfur-containing organic molecules is rich and varied. Thioesters, in particular, can be activated by light to participate in a range of chemical transformations. rsc.orgunibo.itorganic-chemistry.org Upon irradiation, this compound could undergo cleavage at several points. The most likely photochemical event is the homolytic cleavage of the sulfur-acyl bond (S-CO) or the aryl-sulfur bond (C-S).

Cleavage of the S-CO bond would generate a benzoyl radical and a thiophenolate-type radical. Acyl radicals are valuable intermediates in organic synthesis. rsc.org This photochemical pathway opens up possibilities for using this compound in light-controlled processes, such as:

Photoinitiation of Radical Polymerization: The photogenerated radicals could initiate the polymerization of vinyl monomers.

Light-Controlled Crosslinking: If incorporated into a polymer backbone, the photolytic cleavage and subsequent radical recombination could be used to form or alter crosslinked networks.

Triggered Release: As discussed previously, light can be used to trigger the release of H₂S, a process initiated by the photochemical transformation of the parent molecule. unimelb.edu.au

Studies on related sulfur compounds, such as N-phenyl dibenzothiophene (B1670422) sulfoximine, have shown that UV irradiation can induce S-N bond cleavage to release reactive nitrene intermediates. nih.gov This further supports the principle that the sulfur heteroatom in such aromatic structures is a site of photochemical activity.

Interfacial Chemistry and Surface Functionalization

The field of interfacial chemistry explores reactions occurring at the boundary between two phases. researchgate.net Sulfur-containing compounds are particularly important in this area due to the strong affinity of sulfur for certain metal surfaces, most notably gold. This affinity is the basis for the formation of self-assembled monolayers (SAMs), which are ordered molecular layers that can dramatically alter the properties of a surface.

While direct research on the interfacial behavior of this compound is limited, its molecular structure suggests several potential applications. The central sulfide linkage and the sulfur atoms of the thioester groups could all serve as anchoring points to surfaces.

Potential applications include:

Surface Modification: The molecule could be used to functionalize surfaces, imparting new properties such as hydrophobicity or chemical reactivity. The benzoyl groups could serve as attachment points for other molecules.

Formation of Thin Films: Interfacial polymerization is a method to create thin polymer films at the interface of two immiscible liquids. utwente.nl this compound could potentially be used as a monomer or cross-linking agent in such a process, with polymerization initiated at the interface.

Development of Sensors: Polyaniline nanofibers, often synthesized via interfacial polymerization, are used in sensors due to their large surface area and conductive properties. utwente.nl A functional material derived from this compound could be integrated into a sensor device, where interaction with an analyte at the surface leads to a detectable signal, perhaps through changes in its H₂S-releasing or electrochemical properties.

The reactivity of the molecule at an interface could be enhanced compared to its behavior in bulk solution, a phenomenon observed for various chemical reactions in microdroplets and at aqueous interfaces. researchgate.net

Table 3: Potential Applications in Interfacial Chemistry

Application Underlying Principle Potential Role of this compound
Self-Assembled Monolayers (SAMs) Strong affinity of sulfur for noble metal surfaces (e.g., Au). Molecule acts as a ligand, binding to the surface via its sulfur atoms to create a functional organic layer.
Interfacial Polymerization Reaction of monomers confined to a liquid-liquid or liquid-solid interface. Could serve as a monomer or cross-linker, with its dual functional groups allowing for network formation.

| Chemical Sensors | A material's property (e.g., conductivity, fluorescence) changes upon binding an analyte at its surface. | Could be incorporated into a polymer matrix where analyte binding triggers H₂S release or a photochemical response. |

Molecular Adsorption on Metal Surfaces and Surface-Induced Reactions

The interaction of sulfur-containing organic molecules with metal surfaces is a cornerstone of self-assembled monolayer (SAM) technology and surface engineering. While direct studies on the adsorption of this compound are not extensively documented in publicly available literature, the behavior of its constituent functional groups provides a strong basis for predicting its surface interactions. The thiol and sulfide moieties are known to form strong coordinate bonds with noble metal surfaces such as gold, silver, and copper.

It is anticipated that upon adsorption, the thiobenzoate groups of this compound would readily interact with a metal surface. This interaction could potentially lead to a cleavage of the sulfur-benzoyl bond, allowing the sulfur atom to bind directly to the metal. The central sulfide linkage offers an additional point of interaction, potentially influencing the orientation and packing of the molecules on the surface. Such controlled molecular assembly is critical for creating well-defined organic thin films with tailored electronic and chemical properties.

In a related context, studies on compounds like 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione have shown that the interplay between sulfur-containing heterocycles and other functional groups can lead to materials with interesting properties, such as second-order non-linear optical effects. nih.gov This is driven by the molecular electronic structure and intermolecular interactions like S···S contacts. nih.gov

Application in Sensing and Ionophore Design

The design of selective ionophores is crucial for the development of chemical sensors. Organosulfur compounds, particularly those with dithiole and thioether functionalities, have demonstrated significant potential as ionophores for heavy metal ions. For instance, derivatives of 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) have been successfully employed as silver ionophores in potentiometric ion-selective electrodes.

One notable example is the compound 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. nih.govfishersci.com While distinct from this compound, its structure, which also features benzoylthio groups, highlights the utility of this functional group in the broader field of sensor design. Research into acyclic compounds based on DMIT has shown that the inclusion of specific binding chains and alkyl groups can optimize the selectivity and sensitivity of the ionophore for target ions like silver. The performance of these ionophores is often influenced by factors such as the steric bulk of substituents and the electronic properties of the molecule. The ability of the sulfur atoms in these structures to coordinate with metal ions is the fundamental principle behind their sensing capabilities.

Table 1: Research Findings on Related Sulfur Compounds in Sensing

Compound/SystemKey FindingReference
1,3-dithiole-2-thione-4,5-dithiolate (DMIT) derivativesEffective as silver ionophores in potentiometric sensors.
4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-oneShowed a Nernstian response for silver ions in plasticized membrane electrodes.
4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thioneExhibits good second-order non-linear optical properties due to its molecular structure and intermolecular interactions. nih.gov

Role in Organic Synthesis and Catalysis

Beyond materials science, this compound and its structural analogs serve as important molecules in the realm of organic synthesis and catalysis.

Exploration as Reagents or Intermediates in Sulfur-Transfer Reactions

Sulfur-transfer reactions are fundamental in organic synthesis for the creation of sulfur-containing molecules. Compounds with relatively weak sulfur-carbon or sulfur-sulfur bonds can act as donors of sulfur atoms or sulfido groups. While specific studies detailing this compound as a sulfur-transfer reagent are limited, related compounds and reactions provide insight into its potential. For example, Lawesson's reagent is a well-known sulfur-transfer agent used to convert carbonyl compounds into thiocarbonyls and in the synthesis of phosphorothioates. nih.gov

The synthesis of various sulfides often involves substitution reactions at a sulfur atom. rsc.org For instance, the reaction of a thiol with a halide can produce a sulfide. The reactivity of the sulfur atoms in this compound suggests its potential to participate in similar transformations, possibly acting as a source of a Ph-S-Ar-S-S-Ar-S-Ph fragment or undergoing cleavage to yield smaller sulfur-containing species. The synthesis of poly(p-phenylene sulfide) from bis(4-bromophenyl) disulfide highlights how diaryl disulfides can serve as precursors to important sulfur-containing polymers. researchgate.net

Potential for Copper Residue Scavenging

In many organic reactions, particularly cross-coupling reactions, copper catalysts are employed. The removal of residual copper from the final product is often a critical purification step, especially in the synthesis of pharmaceuticals and electronic materials. Organosulfur compounds have shown promise as effective scavengers for various metals, including copper. silicycle.comsilicycle.com

The mechanism of scavenging typically involves the coordination of the sulfur atoms to the metal ion, forming a stable complex that can be easily removed from the reaction mixture, for example, by filtration if the scavenger is supported on a solid phase like silica. Various silica-supported scavengers containing thiol, thiourea, and cysteine functionalities are commercially available and have demonstrated good to excellent scavenging capabilities for copper and other metals. silicycle.comsilicycle.com

By analogy, the multiple sulfur atoms in this compound present potential binding sites for copper ions. The thioether and thioester sulfur atoms could chelate with copper, effectively sequestering it from the solution. This potential is underscored by the broader use of organosulfur compounds in mitigating oxidative stress through their interaction with biological systems, which often involves metal ions. nih.gov The development of copper complexes for reversible oxygen scavenging also points to the strong affinity between copper and certain organic frameworks. nih.gov

Table 2: Examples of Functional Groups in Metal Scavenging

Functional GroupTarget MetalsReference
TriaminePb, Co, Ru, Pd silicycle.com
ImidazoleCd, Co, Cu, Fe, Ir, Li, Mg, Ni, Os, W, Zn silicycle.com
ThioureaPd, Ru, Ag, Cu, Fe, Os, Rh, Sc, Sn silicycle.com
CysteinePd, Sn, Ru, Pt, Cu, Rh, Cd, Sc silicycle.com

Future Research Trajectories and Interdisciplinary Opportunities

Rational Design Principles for Tailored Sulfur-Based Functional Molecules

The future development of functional molecules derived from or inspired by Bis[4-(benzoylthio)phenyl] sulfide (B99878) will heavily rely on rational design principles. This approach moves beyond serendipitous discovery to the deliberate engineering of molecules with predefined properties. Sulfur-containing functional groups are recognized as valuable motifs in medicinal chemistry and materials science. nih.gov The principles for tailoring molecules like Bis[4-(benzoylthio)phenyl] sulfide involve strategic modifications to its core structure to modulate its electronic, chemical, and physical properties.

Key research directions include:

Modulating Reactivity and Stability: The thioester linkages in this compound are susceptible to nucleophilic attack, a property that can be finely tuned. nih.gov By introducing electron-withdrawing or electron-donating groups on the benzoyl or phenyl rings, the reactivity of the thioester bond can be either enhanced or suppressed. This allows for the design of molecules that release a payload under specific biological conditions or exhibit controlled degradation rates in polymeric materials.

Tuning Oxidation-Responsiveness: The thioether and thioester groups are sensitive to oxidation. researchgate.net This characteristic can be harnessed to create materials that respond to oxidative stress, a condition associated with various diseases. researchgate.net Rational design could focus on creating derivatives that act as ROS-scavenging agents or as triggers for drug release in oxidizing environments. researchgate.net

Enhancing Material Properties: For applications in materials science, such as sulfur-containing polymers, modifications can be designed to improve properties like thermal stability, refractive index, and processability. Aryl polythioethers, for instance, have shown enhanced properties compared to their polyether counterparts. nih.gov

Table 1: Potential Structural Modifications and Their Functional Implications for this compound Derivatives

Structural Modification TargetExample ModificationPotential Functional OutcomeRelevant Research Area
Benzoyl GroupIntroduction of nitro groups (electron-withdrawing)Increased reactivity of thioester for triggered release.Drug Delivery, Responsive Materials
Benzoyl GroupAddition of alkoxy groups (electron-donating)Decreased hydrolytic rate of thioester for enhanced stability.Polymer Chemistry, Lubricants
Phenyl RingsSulfonation or CarboxylationIncreased water solubility and biocompatibility.Medicinal Chemistry, Bio-probes
Thioether LinkageOxidation to sulfoxide (B87167) or sulfoneAltered polarity, solubility, and biological activity. nih.govDrug Design, Materials Science
Overall StructurePolymerization via reactive sitesCreation of oxidation-responsive or high refractive index polymers. researchgate.netPolymer Science, Optics

Integration into Multi-Component Systems and Hybrid Materials for Synergistic Effects

The incorporation of this compound or its rationally designed derivatives into multi-component systems offers a pathway to creating advanced materials with synergistic properties. The interaction between the sulfur-containing molecule and other components can lead to functionalities that are not present in the individual constituents.

Sulfur-Based Polymers and Composites: As a sulfur-rich molecule, this compound can serve as a monomer or cross-linking agent for the synthesis of advanced polymers. These polymers could find use in applications requiring high refractive indices or specific mechanical properties. Furthermore, its integration into composite materials, for example with nanoparticles, could lead to synergistic enhancements in catalytic activity or sensing capabilities. sdstate.edu

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be designed as hosts for functional molecules. rsc.org this compound could be encapsulated within the pores of a MOF, creating a hybrid material. This could be used for the controlled release of the molecule or its reaction products, or to create a catalytic system where the MOF provides size-selectivity and the sulfur compound provides the active site. The rational design of MOFs with specific affinities for polysulfides has been explored for applications like Li-S batteries, a principle that could be adapted for hosting molecules like this compound. rsc.org

Quantum Dot (QD) Synthesis: Recent research has highlighted the use of novel, stable sulfur precursors for the synthesis of high-quality metal sulfide quantum dots for photovoltaic applications. arxiv.orgresearchgate.net While this compound itself has not been reported for this purpose, its structure suggests it could be investigated as a precursor. The benzoylthio groups could potentially be cleaved under specific conditions to provide a source of sulfur for QD growth, offering an alternative to currently used precursors. The stability and handling properties of such a solid precursor would be a key area of investigation. arxiv.org

Development of Advanced Analytical Probes for Real-Time Reaction Monitoring

Understanding the chemical behavior of this compound, particularly the kinetics and mechanisms of its reactions, requires advanced analytical tools. A significant future research trajectory lies in the development of probes for real-time monitoring.

Thioesters are known to be "energy-rich" functional groups that are stable at neutral pH but reactive towards nucleophiles like thiolates and amines. nih.govacs.org This reactivity is central to their function in both biology and chemical synthesis. nih.gov Current methods for studying thioester reactivity often involve HPLC, UV spectrophotometry, or NMR spectroscopy. nih.govacs.org However, these techniques can be discontinuous and may not be suitable for high-throughput screening or in-situ monitoring.

Future research could focus on:

FRET-Based Assays: Förster Resonance Energy Transfer (FRET) offers a powerful method for developing fluorogenic assays to continuously monitor chemical reactions. acs.orgchemrxiv.org A FRET-based probe could be designed by modifying the this compound structure with a FRET pair (a fluorophore and a quencher). Cleavage of the thioester bond by a nucleophile would separate the pair, leading to a measurable increase in fluorescence. This would allow for direct and continuous investigation of reaction rates under various conditions. nih.govchemrxiv.org

Fluorogenic Probes: The thioester functionality itself can act as a fluorescence quencher for certain fluorophores. nih.gov A probe could be designed where a stilbene (B7821643) or similar fluorophore is attached to the molecule. In its intact state, the probe would be non-fluorescent. Upon reaction and cleavage of the thioester, a highly fluorescent product would be released, providing a direct signal of the reaction event. nih.gov

Probes for Thiol Detection: As reactions involving this compound may consume or release thiols, probes designed for selective thiol detection could be employed. These probes often work via mechanisms like Michael addition, disulfide cleavage, or metal-sulfur interactions, resulting in a colorimetric or fluorescent signal. mdpi.com

Unveiling Novel Catalytic Cycles and Synthetic Methodologies

The synthesis of aryl sulfides and thioethers has been significantly advanced by transition-metal catalysis. nih.gov However, challenges such as catalyst poisoning by sulfur compounds persist. nih.gov Future research will undoubtedly focus on discovering more efficient, robust, and sustainable synthetic routes for compounds like this compound.

Key areas for exploration include:

Decarbonylative Thioetherification: This emerging strategy avoids the use of thiols, which are often toxic and malodorous. nih.gov It allows for the use of carboxylic acids as precursors, which are widely available. nih.gov Applying this methodology could provide a novel disconnection approach for the synthesis of the core diphenyl sulfide structure of the target molecule.

Nickel-Catalyzed Aryl Exchange: Nickel catalysis has been shown to be effective for aryl sulfide synthesis via an aryl exchange reaction between aryl sulfides and various aryl electrophiles. acs.orgorganic-chemistry.org This method notably uses 2-pyridyl sulfide as a sulfide donor, circumventing the need for thiols. acs.orgorganic-chemistry.org Developing this chemistry could enable the modular synthesis of a library of this compound analogs.

Visible Light Photoredox Catalysis: This approach uses visible light to drive a radical-mediated cross-coupling reaction, offering a milder alternative to traditional transition-metal catalysis. monash.edu Research into photoredox methods for C-S bond formation could lead to new, energy-efficient ways to synthesize the target compound and its derivatives.

Exploring Diverse Metal Catalysts: While palladium has been extensively studied, other metals like nickel, copper, and cobalt have shown great promise in catalyzing C-S bond formation. nih.govorganic-chemistry.org Future work could involve screening a wider range of metal catalysts and ligand systems to identify optimal conditions for synthesizing this compound with high yield and functional group tolerance. organic-chemistry.org

Table 2: Modern Catalytic Systems for Aryl Sulfide Synthesis

Catalytic SystemMetal/LigandKey FeaturePotential Application for Synthesis
Aryl ExchangeNi/dcyptUses 2-pyridyl sulfide as a thiol-free sulfur source. acs.orgorganic-chemistry.orgModular synthesis of diverse aryl sulfide backbones.
Decarbonylative CouplingNickel-basedEmploys carboxylic acids as aryl precursors, avoiding aryl halides. nih.govAlternative synthetic route to the diphenyl sulfide core.
Cross-CouplingPalladium/phosphineWell-established for C-S bond formation but can be prone to catalyst poisoning. nih.govnih.govOptimization for high-yield synthesis of the target molecule.
Photoredox CatalysisPhotocatalyst (e.g., Iridium or Ruthenium complexes)Uses visible light as an energy source for radical-mediated reactions. monash.eduGreen and mild synthesis conditions.
Copper-Catalyzed CouplingCuSO₄/1,10-phenanthrolineInexpensive and effective for coupling thiols with aryl boronic acids. organic-chemistry.orgSynthesis of the thioester portion from a thiol precursor.

Q & A

Basic: What synthetic strategies are recommended for high-yield synthesis of Bis[4-(benzoylthio)phenyl] sulfide?

Answer:
The compound can be synthesized via nucleophilic substitution or oxidative coupling. Key methodological considerations include:

  • Thiol-Aryl Halide Coupling : React 4-mercaptophenyl benzoate derivatives with activated aryl halides (e.g., bromides) using a Pd catalyst under inert conditions. Yield optimization requires precise stoichiometric ratios (1:2 for thiol:halide) and temperature control (80–100°C) .
  • Oxidative Coupling : Use iodine or Cu(I)-mediated oxidation of thiophenol precursors. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 65–85% depending on solvent polarity .
  • Critical Controls : Include inert atmosphere (N₂/Ar) to prevent disulfide formation and rigorous drying of reagents to avoid hydrolysis side reactions .

Basic: Which spectroscopic and chromatographic techniques are optimal for structural characterization?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and sulfur connectivity. Key shifts: benzoylthio groups exhibit deshielded protons (~7.5–8.3 ppm) and carbonyl carbons (~190 ppm) .
  • IR Spectroscopy : Detect S=O (1050–1150 cm⁻¹) and C=S (600–700 cm⁻¹) stretches to verify functional group integrity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-TOF. Cross-validate with theoretical isotopic distributions .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:
Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~200°C. Store at –20°C in amber vials to prevent thermal/photo degradation .
  • pH Sensitivity : Hydrolytic stability tests in buffered solutions (pH 2–12) show degradation at pH >10 due to thioester cleavage. Use neutral buffers (pH 7.4) for biological assays .
  • Light Sensitivity : UV-Vis spectroscopy (280–400 nm) confirms photo-instability; use light-protected storage .

Advanced: What mechanistic insights exist for sulfide bond formation in this compound?

Answer:
Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated thiols to identify rate-limiting steps (e.g., thiol deprotonation) .
  • Computational Modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict transition states for aryl-thiol coupling, highlighting steric effects from benzoyl groups .
  • Trapping Intermediates : Use in-situ IR to detect thiyl radicals or metal-thiolate complexes in oxidative pathways .

Advanced: How can contradictory data in thermal decomposition studies be resolved?

Answer:
Address discrepancies via:

  • Methodological Harmonization : Standardize TGA heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to minimize artifacts .
  • Controlled Atmosphere Repeats : Compare decomposition in N₂ vs. O₂ to identify oxidation-driven pathways .
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to isolate variables (e.g., crystallinity, impurities) causing variability .
  • Theoretical Alignment : Correlate experimental data with computational pyrolysis models (ReaxFF MD) to validate mechanisms .

Advanced: What interdisciplinary applications justify further research on this compound?

Answer:
Key research directions include:

  • Materials Science : Investigate self-assembly into liquid crystalline phases via polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS). Sulfur’s polarizability enhances mesophase stability .
  • Bioconjugation Chemistry : Explore thiol-reactive properties for site-specific protein modification (e.g., cysteine tagging). Validate via MALDI-TOF and circular dichroism (CD) .
  • Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd, Ru) for cross-coupling reactions. Compare turnover frequencies (TOF) with traditional phosphine ligands .

Advanced: How can factorial design optimize reaction conditions for scale-up?

Answer:
Implement a 2³ factorial design to evaluate:

  • Factors : Temperature (80°C vs. 100°C), catalyst loading (5 mol% vs. 10 mol%), and solvent polarity (toluene vs. DMF).
  • Responses : Yield, purity, and reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., high temperature + DMF reduces byproducts). Central Composite Design (CCD) refines optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.